N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide is a chemical compound with the molecular formula C15H10Cl3NO3S and a molecular weight of 390.675 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group and a dichlorovinyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide typically involves the reaction of 2,2-dichloro-1-(phenylsulfonyl)ethene with benzamide under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorovinyl group may also play a role in the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide can be compared with similar compounds such as:
N-(2,2-dichloro-1-(phenylsulfonyl)vinyl)-2,4-dichlorobenzamide: This compound has additional chlorine atoms on the benzamide ring, which may affect its reactivity and biological activity.
N-(2-(4-chlorophenylsulfanyl)-1-(toluene-4-sulfonyl)vinyl)benzamide: The presence of a toluene-4-sulfonyl group instead of a phenylsulfonyl group can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C15H11Cl2NO3S |
---|---|
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]benzamide |
InChI |
InChI=1S/C15H11Cl2NO3S/c16-13(17)15(18-14(19)11-7-3-1-4-8-11)22(20,21)12-9-5-2-6-10-12/h1-10H,(H,18,19) |
InChI-Schlüssel |
SCIBCIOLZZBEIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.